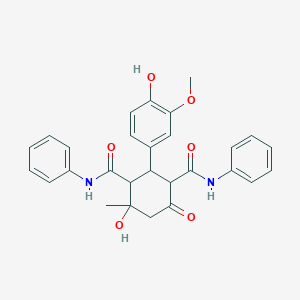![molecular formula C23H24N4O4S B10876493 4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10876493.png)
4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a quinazolinone core with a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the benzenesulfonamide moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other compounds.
Mecanismo De Acción
The mechanism of action of 4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzenesulfonamide moiety may enhance the compound’s binding affinity or selectivity for certain targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazolinone derivatives and benzenesulfonamide-containing molecules. Examples include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide apart is its unique combination of structural features, which may confer distinct biological activities or chemical properties
Propiedades
Fórmula molecular |
C23H24N4O4S |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
4-[2-[[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H24N4O4S/c1-31-18-6-4-16(5-7-18)17-12-21-20(22(28)13-17)14-26-23(27-21)25-11-10-15-2-8-19(9-3-15)32(24,29)30/h2-9,14,17H,10-13H2,1H3,(H2,24,29,30)(H,25,26,27) |
Clave InChI |
BWTQATLVEFKXFA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-hydroxy-5-phenylpyrimidin-4(3H)-one](/img/structure/B10876415.png)
![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876430.png)
![[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate](/img/structure/B10876441.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10876446.png)

![12,12-dimethyl-4-(2-methylphenyl)-5-(naphthalen-2-ylmethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10876459.png)
![2-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]phenyl naphthalene-2-sulfonate](/img/structure/B10876473.png)

![(2E)-3-[4-(benzyloxy)-2,3-dibromo-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B10876487.png)
![4-Bromobenzyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B10876494.png)

![6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10876501.png)
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10876502.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10876509.png)
